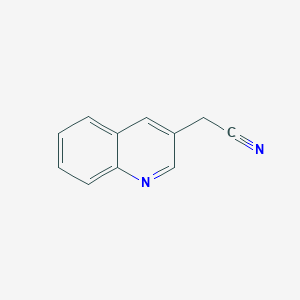

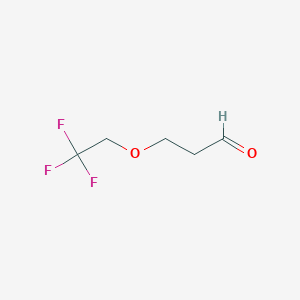

![molecular formula C12H15ClN2 B2706634 (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride CAS No. 21578-43-8](/img/structure/B2706634.png)

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, also known as DAPI, is a fluorescent stain commonly used in biological research to label and visualize DNA. DAPI is a small molecule that binds specifically to the minor groove of double-stranded DNA, and emits blue fluorescence upon excitation with ultraviolet light.

作用機序

The mechanism of action of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride involves specific binding to the minor groove of double-stranded DNA, where it forms hydrogen bonds with the adenine-thymine base pairs. This binding results in a conformational change in the DNA molecule, which leads to a shift in the absorption and emission spectra of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, resulting in blue fluorescence.

Biochemical and Physiological Effects:

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is a relatively small molecule that does not appear to have any significant biochemical or physiological effects on cells or tissues when used at low concentrations. However, at higher concentrations, (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can interfere with DNA replication and transcription, leading to cell death.

実験室実験の利点と制限

One of the main advantages of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is its specificity for double-stranded DNA, which allows for accurate labeling and visualization of the nucleus in cells. (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has some limitations, including its tendency to bind non-specifically to RNA and other nucleic acids, and its potential to interfere with cellular processes at high concentrations.

将来の方向性

There are several potential future directions for research involving (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride, including the development of new fluorescent dyes with improved specificity and sensitivity for DNA labeling, the use of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride in combination with other fluorescent dyes to label multiple cellular structures simultaneously, and the investigation of the potential therapeutic applications of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride and related compounds in cancer treatment. Additionally, the use of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride in combination with advanced imaging techniques, such as super-resolution microscopy, could lead to new insights into the structure and function of the nucleus and other cellular structures.

合成法

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be synthesized using a variety of methods, including the condensation of 2-(dimethylamino)benzaldehyde with 2-(prop-1-en-1-yl)benzimidazole in the presence of an acid catalyst, followed by quaternization with methyl iodide to form the chloride salt.

科学的研究の応用

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is widely used in scientific research as a DNA-specific fluorescent stain, and is particularly useful for visualizing the nucleus of cells in tissue samples. (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be used in combination with other fluorescent dyes to label specific cellular structures, such as mitochondria or lysosomes, or to monitor changes in DNA content during cell division.

特性

IUPAC Name |

1,3-dimethyl-2-[(E)-prop-1-enyl]benzimidazol-3-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2.ClH/c1-4-7-12-13(2)10-8-5-6-9-11(10)14(12)3;/h4-9H,1-3H3;1H/q+1;/p-1/b7-4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGVAGPTIFTECL-KQGICBIGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=[N+](C2=CC=CC=C2N1C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=[N+](C2=CC=CC=C2N1C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)

![N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2706564.png)

![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)

![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)

![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)

![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)